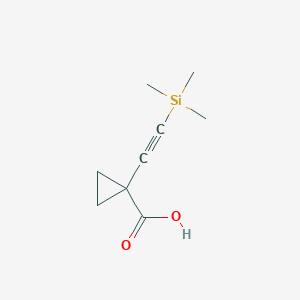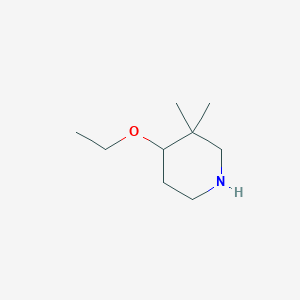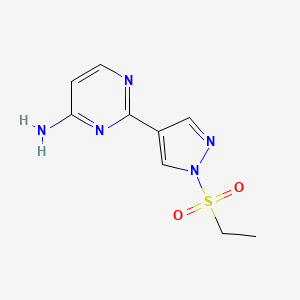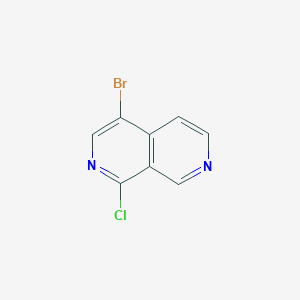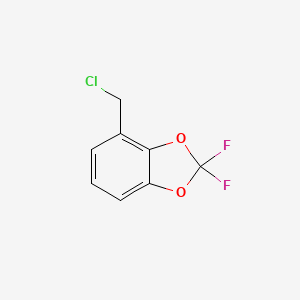
4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole
説明
Chloromethyl compounds are often used in organic synthesis . They typically contain a chloromethyl group (-CH2Cl) attached to a larger structure. The presence of the chloromethyl group can make these compounds highly reactive .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of a precursor molecule with a chlorinating agent . The specific synthesis process can vary depending on the structure of the precursor molecule and the desired product .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various analytical techniques, such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Chloromethyl compounds are known for their reactivity and can participate in a variety of chemical reactions . They can act as alkylating agents, and their reactions often involve the replacement of the chlorine atom with another group .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure . These properties can include factors such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .科学的研究の応用
Application in Polymer Research
- Scientific Field : Polymer Science
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used in the modification of poly (styrene) based polymers . The modified polymer exhibits different surface properties, which can be adjusted for various applications .
- Methods of Application : The polymer is prepared by the radical polymerization method, and then reacted with dibutyl amine to obtain the modified polymer . The surface properties of the polymer are investigated by the inverse gas chromatography method .
- Results : The modified polymer exhibits a basic behavior, and the effect of dibutyl amine moieties in the structure of the polymer on the dispersive surface free energy and acid–base parameters of poly (styrene) was discussed .
Application in Pharmaceutical Research
- Scientific Field : Pharmaceutical Science
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application in pharmaceutical research are not detailed in the source .
- Results : The outcomes of its use as a pharmaceutical intermediate are not specified in the source .
Application in the Synthesis of Hypercrosslinked Polymers
- Scientific Field : Polymer Chemistry
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used as a crosslinker in the synthesis of hypercrosslinked polymers (HCPs) . HCPs are a series of permanent microporous polymer materials that have received an increasing level of research interest .
- Methods of Application : The HCPs are synthesized by judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities .
- Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Application in Environmental and Energy Fields
- Scientific Field : Environmental and Energy Science
- Summary of Application : Hypercrosslinked polymers (HCPs), synthesized using “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole”, have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
- Methods of Application : The specific methods of application in these fields are not detailed in the source .
- Results : The outcomes of its use in these fields are not specified in the source .
Application in Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results : The corresponding chloromethyl derivatives are obtained in good to excellent yields .
Application in the Synthesis of Calixarenes
- Scientific Field : Supramolecular Chemistry
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” can potentially be used in the synthesis of calixarenes . Calixarenes are macrocyclic compounds capable of assuming a basket (or ‘calix’) shaped conformation . They are formed from p-hydrocarbyl phenols and formaldehyde .
- Methods of Application : The specific methods of application in the synthesis of calixarenes are not detailed in the source .
- Results : The outcomes of its use in the synthesis of calixarenes are not specified in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZKFQADMACSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



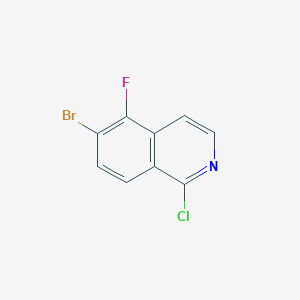
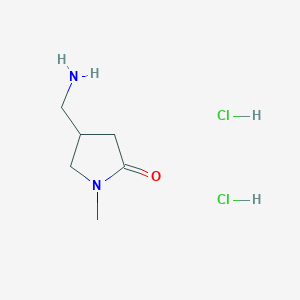
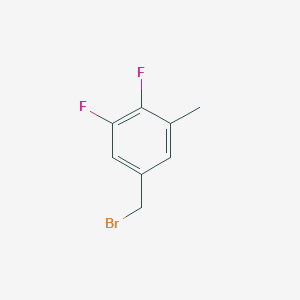
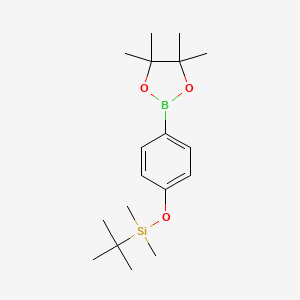
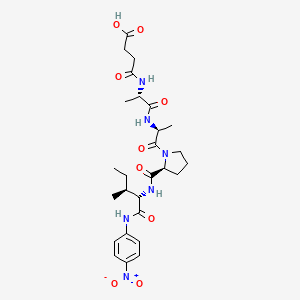
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

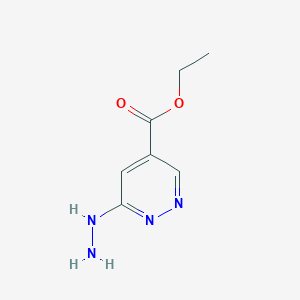
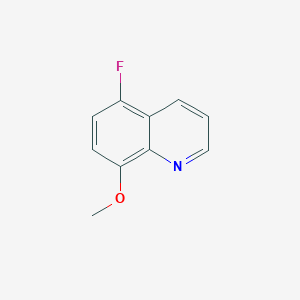
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
